6-Methoxy-4-methylnicotinaldehyde

physicochemical profiling separation science reaction optimization

6-Methoxy-4-methylnicotinaldehyde (CAS 123506-66-1; IUPAC: 6-methoxy-4-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde of the nicotinaldehyde class. It bears a methoxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring, yielding a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 123506-66-1
Cat. No. B047350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methylnicotinaldehyde
CAS123506-66-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)OC
InChIInChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3
InChIKeyDRPZNLLEUHICFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-methylnicotinaldehyde (CAS 123506-66-1) – Core Physicochemical Identity and Comparator Landscape


6-Methoxy-4-methylnicotinaldehyde (CAS 123506-66-1; IUPAC: 6-methoxy-4-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde of the nicotinaldehyde class . It bears a methoxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring, yielding a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and somatostatin receptor ligands . Its closest structural analogs include 6-methoxy-3-pyridinecarboxaldehyde (non-methylated, CAS 65873-72-5) and 6-methoxy-5-methyl-3-pyridinecarboxaldehyde (5-methyl isomer, CAS 123506-67-2), which differ only in the presence or position of the methyl substituent yet exhibit measurably distinct physicochemical profiles .

Why 6-Methoxy-4-methylnicotinaldehyde Cannot Be Replaced by Common Nicotinaldehyde Analogs – The Substitution-Pattern Problem


Generic substitution among nicotinaldehyde derivatives is unreliable because the position of the methyl substituent directly governs both physicochemical properties and downstream reactivity. The 4-methyl substitution in 6-Methoxy-4-methylnicotinaldehyde raises the boiling point by approximately 30 °C relative to the non-methylated 6-methoxy-3-pyridinecarboxaldehyde and by roughly 16 °C relative to the 5-methyl isomer . LogP increases from 0.90 (non-methylated) to 1.21 (4-methyl), reflecting a ~35 % increase in lipophilicity that alters partitioning behavior in multi-step syntheses and biological assays . Furthermore, the 4-methyl isomer lacks a sharp melting point—indicating a liquid physical state at ambient temperature—whereas the 5-methyl isomer is a solid with a melting point of 56–57 °C, which introduces divergent handling, solubility and formulation characteristics . These measurable differences mean that direct replacement of the 4-methyl compound with its 5-methyl or des-methyl analogs will unpredictably shift reaction outcomes, purification requirements, and biological target engagement.

6-Methoxy-4-methylnicotinaldehyde – Comparator-Anchored Quantitative Differentiation


Boiling Point Elevation vs. Non-Methylated and 5-Methyl Analogs

6-Methoxy-4-methylnicotinaldehyde exhibits a significantly higher normal boiling point (274.2 °C at 760 mmHg) than both 6-methoxy-3-pyridinecarboxaldehyde (244.2 °C) and the 5-methyl isomer (258.3 °C, predicted) . This 30 °C elevation over the non-methylated analog directly reflects the additional van der Waals interactions introduced by the 4-methyl group and provides a wider thermal operating window for solvent-free reactions or high-temperature condensations.

physicochemical profiling separation science reaction optimization

Lipophilicity Gain (ΔLogP ≈ +0.31) Over the Non-Methylated Parent

The calculated LogP of 6-Methoxy-4-methylnicotinaldehyde is 1.21, versus 0.90 for 6-methoxy-3-pyridinecarboxaldehyde . This ΔLogP of +0.31 corresponds to an approximately 2‑fold increase in octanol/water partition coefficient, indicating markedly higher lipophilicity. Lipophilicity is a key determinant of membrane permeability, protein binding, and metabolic stability in lead optimization campaigns.

ADME prediction medicinal chemistry partitioning

Physical State Divergence: Liquid (4‑Methyl) vs. Solid (5‑Methyl Isomer)

6-Methoxy-4-methylnicotinaldehyde lacks a reported melting point and is handled as a liquid at ambient temperature, whereas the 5-methyl isomer exhibits a sharp melting point of 56–57 °C and is a crystalline solid . This fundamental phase difference affects dosing accuracy, dissolution rates, and compatibility with continuous-flow synthesis platforms.

formulation handling process chemistry

Documented High-Yield Synthetic Route (≈90%) from 5-Bromo-2-methoxy-4-methylpyridine

AstraZeneca AB’s patent WO2006/065215 A1 describes the synthesis of 6-Methoxy-4-methylnicotinaldehyde from 5-bromo-2-methoxy-4-methylpyridine and N,N-dimethylformamide, reporting a yield of approximately 90% . High and reproducible yield is a critical procurement criterion, as it ensures cost-effective supply and minimizes batch-to-batch variability.

synthetic efficiency process scale-up procurement assurance

Validated Intermediate Status for Somatostatin sst3 Receptor Ligand Synthesis

Sigma-Aldrich explicitly notes that 6-methoxy-3-pyridinecarboxaldehyde serves as a precursor to both 6-methoxy-4-methyl-3-pyridinecarboxaldehyde (the target) and its 5-methyl isomer, and that these methylated aldehydes are intermediates for the synthesis of somatostatin sst3 receptor ligands . While the non-methylated parent is also an intermediate for sst3 ligands, the introduction of the 4-methyl group is a deliberate structural modification aimed at modulating receptor subtype selectivity and pharmacokinetic profile.

GPCR drug discovery somatostatin receptor pharmacology

6-Methoxy-4-methylnicotinaldehyde – Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry Building Block for Kinase and GPCR Modulators

The 4-methyl substitution pattern of 6-Methoxy-4-methylnicotinaldehyde provides a quantifiable lipophilicity advantage (LogP = 1.21) over the non-methylated parent (LogP = 0.90), which directly impacts the ADME profile of derived drug candidates . Medicinal chemistry teams designing FGFR4 inhibitors, somatostatin receptor ligands, or other pyridine-based kinase modulators can use this building block to access a distinct region of physicochemical space that the 5-methyl isomer (solid, mp 56–57 °C) cannot replicate in liquid-phase parallel synthesis workflows .

Somatostatin sst3 Receptor Ligand Intermediate

According to Sigma-Aldrich’s application documentation, 6-Methoxy-4-methylnicotinaldehyde is a key intermediate for the preparation of somatostatin sst3 receptor ligands . The 4-methyl group introduces a structural variation that is absent in the non-methylated precursor, enabling SAR studies aimed at improving receptor subtype selectivity and metabolic stability. Procurement of the 4-methyl isomer is therefore essential for research groups targeting sst3-mediated pathways in neuroendocrine or oncological indications.

High-Temperature Reaction Development and Process Chemistry

The boiling point of 274.2 °C for 6-Methoxy-4-methylnicotinaldehyde is approximately 30 °C higher than that of 6-methoxy-3-pyridinecarboxaldehyde (244.2 °C) . This elevated thermal stability window makes the 4-methyl isomer better suited for solvent-free condensation reactions, high-temperature aminations, or distillative purification protocols that would exceed the thermal limits of the non-methylated or 5-methyl analogs.

Automated Liquid-Handling and High-Throughput Experimentation

Because 6-Methoxy-4-methylnicotinaldehyde is a liquid at ambient temperature (no melting point reported, stored at 2–8 °C), it integrates seamlessly into automated liquid-dispensing platforms without the need for pre-weighing or dissolution steps . In contrast, the 5-methyl isomer is a solid (mp 56–57 °C) that requires solvent dissolution prior to robotic handling, adding an extra unit operation that increases cycle time and introduces solvent compatibility constraints . This operational advantage is directly relevant to procurement for high-throughput medicinal chemistry or parallel synthesis laboratories.

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